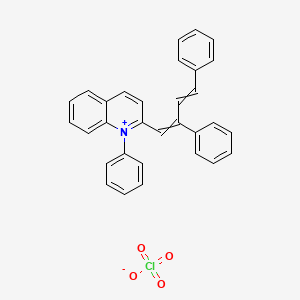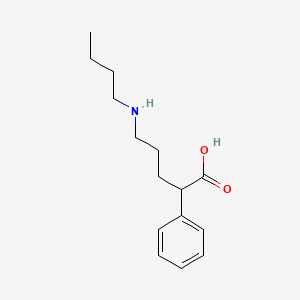
5-(Butylamino)-2-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylamino)-2-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the pentanoic acid chain and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpentanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of heterogeneous catalysts can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butylamino)-2-phenylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
5-(Butylamino)-2-phenylpentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Butylamino)-2-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpentanoic acid: Lacks the butylamino group, making it less versatile in certain reactions.
Butylamine: Lacks the phenyl and pentanoic acid groups, limiting its applications.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
5-(Butylamino)-2-phenylpentanoic acid is unique due to the presence of both the butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
92726-68-6 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
5-(butylamino)-2-phenylpentanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16-12-7-10-14(15(17)18)13-8-5-4-6-9-13/h4-6,8-9,14,16H,2-3,7,10-12H2,1H3,(H,17,18) |
Clé InChI |
VFUGAAPQPYHYGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


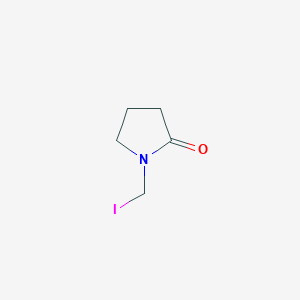
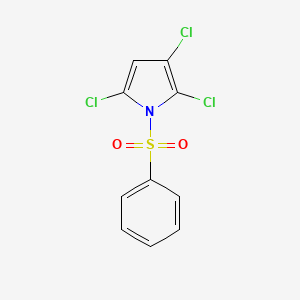
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
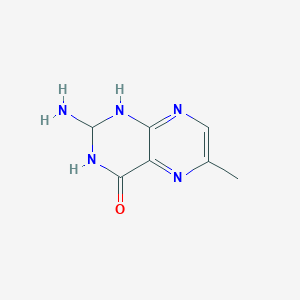

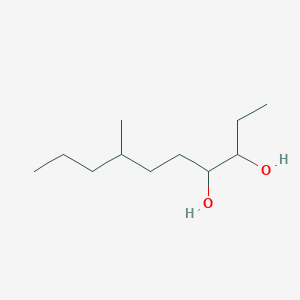
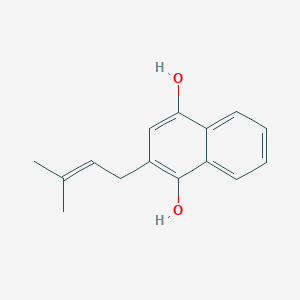
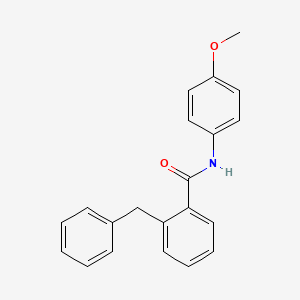
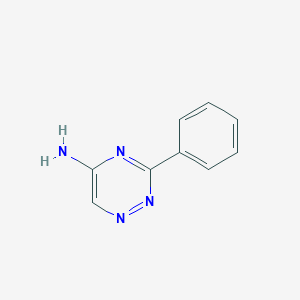
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
